Thalidomide-O-PEG5-C2-Cl
Description
Thalidomide-O-PEG5-C2-Cl is a synthetic derivative of thalidomide, a molecule historically known for its immunomodulatory and anti-angiogenic properties. This compound features a thalidomide core linked via an oxygen atom to a pentameric polyethylene glycol (PEG5) chain, followed by a two-carbon (C2) spacer terminating in a chlorine atom. The PEGylation enhances solubility and bioavailability, while the terminal chlorine enables site-specific conjugation in drug development, particularly in proteolysis-targeting chimeras (PROTACs) for E3 ubiquitin ligase recruitment .
Below, we systematically compare this compound with structurally related analogs.
Properties
Molecular Formula |
C25H33ClN2O10 |
|---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H33ClN2O10/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30/h1-3,19H,4-17H2,(H,27,29,30) |
InChI Key |
UMOAPNYSPUHJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG5-C2-Cl involves several steps, starting with the preparation of thalidomide. Thalidomide is then linked to a polyethylene glycol chain through a series of chemical reactions. The final step involves the introduction of a chloro group to the polyethylene glycol chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG5-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the polyethylene glycol chain.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thalidomide-PEG conjugates.
Scientific Research Applications
Thalidomide-O-PEG5-C2-Cl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer research.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG5-C2-Cl involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which are implicated in various diseases, including multiple myeloma.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
PEG Length : Increasing PEG length (e.g., PEG2 vs. PEG5) correlates with higher molecular weight and improved aqueous solubility but may reduce cell membrane permeability .
Terminal Functionality :
- -OH Groups (e.g., Thalidomide-O-PEG5-OH): Enhance hydrophilicity and are ideal for passive diffusion in drug delivery .
- -NH2·HCl Groups (e.g., Thalidomide-O-PEG4-NH2·HCl): Enable covalent conjugation to carboxylic acids or carbonyl groups in PROTACs .
- -Cl Groups (hypothesized for Thalidomide-O-PEG5-C2-Cl): Likely facilitate nucleophilic substitution reactions for targeted bioconjugation, a feature absent in hydroxyl- or amine-terminated analogs.
C2 Spacer : The addition of a two-carbon chain (e.g., in Thalidomide-O-amido-PEG4-C2-NH2·HCl) increases flexibility and may optimize binding kinetics in ternary complex formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
